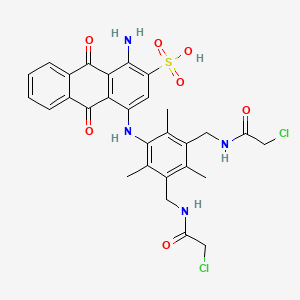
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the nitration of 1,2,3,4-tetrahydrobenz(a)anthracene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene.
Reduction: Various reduced derivatives can be formed depending on the reaction conditions.
Substitution: Substituted derivatives with different functional groups can be obtained.
科学的研究の応用
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and cytotoxic effects. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular signaling proteins.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound without the nitro group.
1,2,3,4-Tetrahydrobenz(a)anthracene: A reduced form without the nitro group.
12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for forming reactive intermediates, making it valuable for research in various fields.
特性
CAS番号 |
134998-75-7 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
12-nitro-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H15NO2/c20-19(21)18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h2,4,6,8-11H,1,3,5,7H2 |
InChIキー |
MSEPDSUCZXLZAV-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C(=C23)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


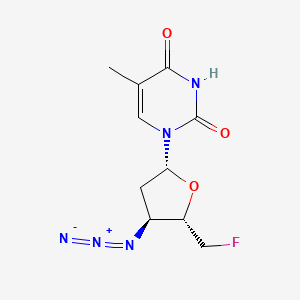

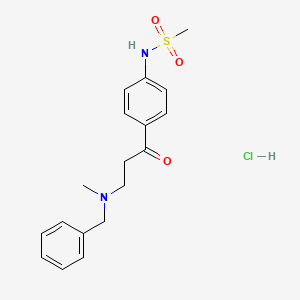


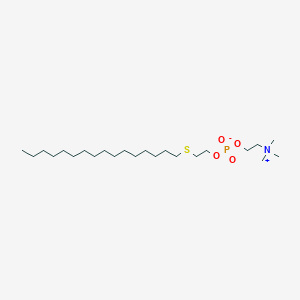
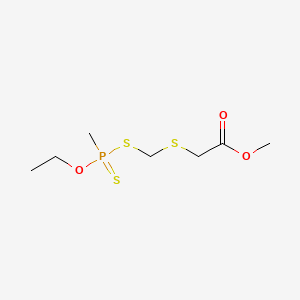
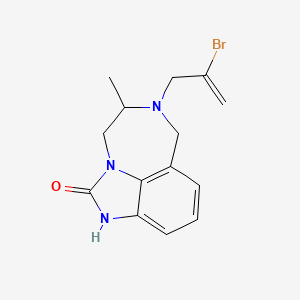
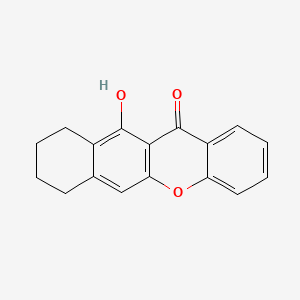
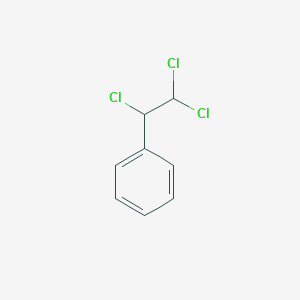
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
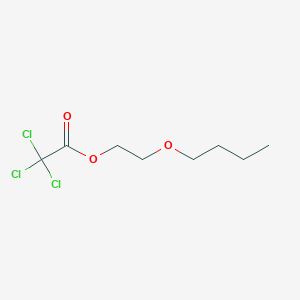
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
